3,5-Dibromo-4-methylbenzohydrazide
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Description
3,5-Dibromo-4-methylbenzohydrazide is an organic compound with the molecular formula C8H8Br2N2O . It has an average mass of 307.970 Da and a monoisotopic mass of 305.900330 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 8 hydrogen atoms, 2 bromine atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, a related compound, 3,5-Dibromo-4-Hydroxybenzoate, has been studied. It was found that aerobic and anaerobic reductive dehalogenations are the only two reported pathways for its catabolism .Scientific Research Applications
Synthesis and Structural Characterization
Research has demonstrated the synthesis of compounds derived from 3,5-Dibromo-4-methylbenzohydrazide, highlighting their structural attributes and potential as ligands in coordination chemistry. A notable example involves the synthesis of dioxomolybdenum(VI) complexes where this compound derivatives serve as tridentate hydrazone ligands. These complexes have been characterized by their elemental composition, infrared spectra, and X-ray crystallography, revealing an octahedral geometry around the molybdenum centers. The detailed characterization underscores the compounds' potential in materials science and coordination chemistry due to their stable crystal structures facilitated by hydrogen bonding (Lei et al., 2015; Xue et al., 2016).
Antibacterial Activity
The antibacterial properties of this compound derivatives have been a focal point of research, with studies showing their effectiveness against a range of bacterial strains. For instance, hydrazone compounds synthesized from 4-methylbenzohydrazide exhibited significant antibacterial activity, especially when bromo-substituent groups were included in the structure. These compounds were tested against bacteria such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, demonstrating their potential as antibacterial agents. The activity is attributed to the structural arrangement of the compounds, including intermolecular hydrogen bonds and π-π stacking interactions, which enhance their stability and bioactivity (Lei et al., 2015).
Properties
IUPAC Name |
3,5-dibromo-4-methylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2N2O/c1-4-6(9)2-5(3-7(4)10)8(13)12-11/h2-3H,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHXNNZNARMLIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)NN)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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